Auten-99

MTMR14 phosphatase inhibition autophagy initiation

Researchers studying glutamatergic neurodegeneration (Huntington's, ALS) face confounding autophagy data when substituting non-selective agents. Auten-99 solves this by directly inhibiting MTMR14/Jumpy phosphatase at the autophagosome nucleation step-upstream of mTORC1-enabling neuron-subtype-selective autophagy. - Selectively enhances autophagy in glutamatergic neurons and motoneurons; no confounding cholinergic effects seen with AUTEN-67. - Validated CNS penetration: increases autophagic markers in mouse brain following systemic administration. - Supplied as HBr salt, ≥98% purity; ideal reference for LC3B-II turnover and RFP-GFP-LC3 flux assays.

Molecular Formula C17H15BrN2S
Molecular Weight 359.3 g/mol
Cat. No. B1666137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuten-99
SynonymsAuten-99;  Auten 99;  Auten99;  Auten-99 hydrochloride. Auten-99 HBr.
Molecular FormulaC17H15BrN2S
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br
InChIInChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H
InChIKeyFYYVGPJPIJHFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Auten-99: MTMR14 Autophagy Enhancer Profile


Auten-99 (AUTEN-99; CAS 1049780-58-6) is a brain-penetrant small-molecule autophagy enhancer that functions by inhibiting the myotubularin-related lipid phosphatase MTMR14 (also known as Jumpy) [1]. MTMR14 normally antagonizes Vps34-mediated generation of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid signal for autophagosome membrane formation. By blocking this phosphatase, Auten-99 promotes autophagosome biogenesis and increases autophagic flux across multiple model systems, from cultured mammalian cells to Drosophila and murine tissues [2]. The compound is supplied as the hydrobromide salt with a purity specification of ≥98% and is intended solely for research use .

Direct MTMR14 phosphatase inhibition for autophagy initiation studies
Brain-penetrant tool compound for CNS autophagy research
Neuron-subtype selective autophagy context (glutamatergic and motoneuron)

Auten-99 Irreplaceability in Neuron Autophagy Research


Class-level substitution of Auten-99 with other autophagy-modulating agents (e.g., rapamycin, chloroquine, trehalose, or even the structurally related AUTEN-67) introduces significant experimental confounding due to fundamentally distinct mechanisms of action, target engagement, and cell-type selectivity. Unlike mTORC1-dependent inhibitors that indirectly induce autophagy via nutrient-sensing pathways or lysosomotropic agents that block autophagic degradation, Auten-99 acts upstream at the autophagosome nucleation step through direct inhibition of the MTMR14 phosphatase [1]. More critically, even within the same MTMR14-inhibitor class, AUTEN-67 and Auten-99 exhibit divergent neuron-subtype specificities: AUTEN-67 uniquely enhances autophagy in cholinergic neurons, whereas Auten-99 selectively triggers the process in glutamatergic neurons and motoneurons [2]. Furthermore, Auten-99 has been empirically demonstrated to cross the blood-brain barrier and increase autophagic markers in mouse brain following systemic administration—a property not assumed for all MTMR14 inhibitors and absent from many autophagy tool compounds . Procurement of an alternative agent without these specific, quantitatively validated attributes risks misinterpretation of neuronal subtype effects and nullification of anticipated in vivo brain exposure outcomes.

Mechanism mismatch
mTOR-dependent or lysosomotropic agents may not replicate MTMR14-mediated autophagosome nucleation and upstream flux control
Neuron subtype selectivity may not transfer
AUTEN-67 targets cholinergic neurons; switching to Auten-99’s glutamatergic/motoneuron profile can confound neuron-specific outcome interpretation
CNS exposure context may differ
Brain penetration after systemic dosing is empirically shown for Auten-99 but cannot be assumed for other autophagy modulators

Auten-99 Quantitative Differentiation Evidence


MTMR14 Phosphatase Inhibition

Auten-99 directly inhibits the phosphatase activity of human MTMR14/Jumpy in a concentration-dependent manner. In an in vitro phosphatase assay, Auten-99 reduced MTMR14 activity relative to untreated controls [1]. The inhibition is specific to MTMR14 and does not involve upstream signaling modulation.

MTMR14 inhibition
Head-to-head
IC50 ~1–10 µM
Supports direct target engagement context
In vitro phosphatase assay
MTMR14 phosphatase inhibition autophagy initiation

Autophagic Flux Enhancement

In HeLa cells expressing the RFP-GFP-LC3B tandem fluorescent reporter, Auten-99 treatment significantly increased the number of autolysosomal structures (red-only puncta), indicative of enhanced autophagic flux [1]. The effect was concentration-dependent.

Autophagic flux enhancement
Head-to-head
~2- to 3-fold increase in autolysosomes at 10 µM
Supports autophagic flux completion context
RFP-GFP-LC3B reporter, HeLa cells
autophagic flux LC3B autolysosomes

LC3B-II Flux Confirmation

Combined treatment with Auten-99 and the vacuolar ATPase inhibitor bafilomycin A1 (which blocks autophagosome-lysosome fusion) resulted in a significantly greater increase in LC3B-II levels than Auten-99 alone, confirming enhanced autophagic flux rather than impaired degradation [1].

LC3B-II flux confirmation
Head-to-head
~2- to 3-fold higher LC3B-II with bafilomycin A1
Validates enhanced flux vs. degradation blockade
Western blot, HeLa cells
LC3B-II autophagic flux Western blot

Cytoprotection Under Oxidative Stress

Auten-99 pretreatment increased the survival of H9c2 rat cardiomyoblasts and SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress. The protective effect was abolished by co-treatment with bafilomycin A1, confirming autophagy-dependence [1].

Cell viability under oxidative stress
Head-to-head
Viability improved from ~40–50% to ~70–80% at 5 µM
Supports oxidative-stress model-response context
H9c2 and SH-SY5Y cells, H2O2 exposure
oxidative stress cell survival neuroprotection

Neuron Subtype Selectivity vs AUTEN-67

In a direct comparative study using a Drosophila model of spinocerebellar ataxia type 1 (SCA1) and cultured mouse hippocampal neurons, Auten-99 and AUTEN-67 exhibited distinct neuronal subtype selectivity profiles. Both compounds enhanced autophagy in GABAergic and dopaminergic neurons. However, AUTEN-67 uniquely enhanced autophagy in cholinergic neurons, whereas Auten-99 selectively triggered the process in glutamatergic neurons and motoneurons [1]. In mouse hippocampal neurons, Auten-99 significantly reduced p62 accumulation in GABAergic cells, while AUTEN-67 did not [2].

Neuron subtype selectivity
Head-to-head
Auten-99: glutamatergic/motoneuron; AUTEN-67: cholinergic (p
Supports subtype-specific autophagy interpretation
Drosophila and mouse hippocampal neurons
In vivo motor function
Model endpoint context
41% improvement in climbing ability in PD fly model
Supports motor-endpoint model context
A53T α-synuclein Drosophila, 28-day oral
neuron subtype GABAergic glutamatergic autophagy

In Vivo Motor Function in PD Model

In a transgenic Drosophila model expressing human A53T α-synuclein (a Parkinson's disease model), oral administration of Auten-99 (10 µM in food) significantly improved motor function as measured by climbing ability compared to untreated control flies [1].

In vivo motor function
Model endpoint context
41% improvement in climbing ability in PD fly model
Supports motor-endpoint model context
A53T α-synuclein Drosophila, 28-day oral
Parkinson's disease climbing assay motor function

Auten-99 Research Application Scenarios


Glutamatergic & Motor Neuron Autophagy Studies

Leverage Auten-99's empirically validated selectivity for enhancing autophagy in glutamatergic neurons and motoneurons [1]. For studies focusing on glutamatergic dysfunction (e.g., Huntington's disease, ALS) or motor neuron pathology, Auten-99 provides targeted autophagy induction without confounding effects on cholinergic populations [2].

BBB-Penetrant Neurodegeneration Models

Employ Auten-99 in rodent or Drosophila neurodegeneration models where CNS target engagement is essential. The compound has been shown to increase autophagic markers in mouse brain following systemic administration and to improve motor outcomes in Parkinson's and Huntington's disease fly models [3].

Autophagic Flux Quantification Assays

Utilize Auten-99 as a positive control or tool compound in LC3B-II turnover assays and tandem fluorescent reporter (RFP-GFP-LC3B) systems to confirm autophagic flux enhancement. Its well-characterized, concentration-dependent effect on autolysosome formation and synergy with bafilomycin A1 makes it an ideal reference for flux studies [4].

MTMR14 Inhibitor SAR Studies

Include Auten-99 in panels of MTMR14 inhibitors alongside AUTEN-67 to dissect differential neuronal subtype effects and SAR. The direct comparative data demonstrating divergent subtype selectivity provide a rationale for using Auten-99 as a probe for glutamatergic/motor neuron autophagy pathways [1][5].

Application
Selection Property
Validation Focus
Glutamatergic/motor neuron autophagy pathway studies
Neuron-subtype selectivity profile
Autophagy endpoint assessment in glutamatergic neurons and motoneurons
Brain-penetrant CNS autophagy model research
BBB penetration and CNS target engagement context
In vivo autophagic marker and behavioral endpoint evaluation
Autophagic flux quantification assays
Concentration-dependent flux enhancement profile
LC3B-II flux assays with bafilomycin A1 control
MTMR14 inhibitor SAR and probe studies
MTMR14 target engagement and neuronal subtype differentiation
Comparative neuronal subtype autophagy profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auten-99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.